KRN5 Exhibits Superior Arthritis Suppression Compared to Methotrexate in the Collagen-Induced Arthritis Model
In the collagen-induced arthritis (CIA) mouse model, orally administered KRN5 at 60 mg/kg demonstrated superior arthritis suppression compared to methotrexate, a first-line disease-modifying antirheumatic drug (DMARD) [1]. Both compounds were evaluated for their ability to mitigate arthritis severity in DBA/1J mice immunized with bovine type II collagen .
| Evidence Dimension | In vivo arthritis suppression efficacy |
|---|---|
| Target Compound Data | KRN5 (60 mg/kg, oral) - superior arthritis suppression |
| Comparator Or Baseline | Methotrexate (15 mg/kg, oral) - inferior arthritis suppression relative to KRN5 |
| Quantified Difference | KRN5 demonstrated stronger arthritis suppression than methotrexate; serum anti-type II collagen IgG significantly decreased in KRN5-treated mice |
| Conditions | 8-week-old DBA/1J mice immunized with bovine type II collagen; oral administration; 3-week treatment duration |
Why This Matters
This direct comparison establishes KRN5 as a more effective agent than the clinical standard-of-care methotrexate in suppressing established arthritis in this model, providing a clear rationale for selecting KRN5 over methotrexate in NFAT5-mediated chronic arthritis research.
- [1] Han, E. J., Kim, H. Y., Lee, N., Kim, N. H., Yoo, S. A., Kwon, H. M., … Kim, W. U. (2017). Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors. EBioMedicine, 18, 261–273. View Source
